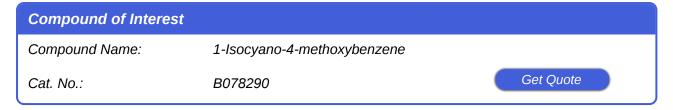


Spectroscopic Profile of 1-Isocyano-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-isocyano-4-methoxybenzene** (also known as 4-methoxyphenyl isocyanide), a key aromatic isocyanide building block in organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols, to support research and development activities.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-isocyano-4-methoxybenzene**.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ^{−1})	Reference
Isocyano (-N≡C)	2137	[1]

Note: At the time of this publication, comprehensive, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for **1-isocyano-4-methoxybenzene** are limited. The information provided is based on the available literature.

Experimental Protocols



Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific experimental parameters for **1-isocyano-4-methoxybenzene** are not extensively reported in publicly accessible literature, a general methodology based on standard analytical techniques is provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the isocyano (-N≡C) stretching vibration.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

- Solid Sample (if applicable): The compound, which has a melting point of 29-33 °C, can be analyzed as a thin film by melting a small amount between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Solution Sample: The compound can be dissolved in a suitable solvent that has minimal absorption in the region of interest (e.g., chloroform, carbon tetrachloride). The solution is then placed in a liquid-cell accessory for analysis.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.
- The sample spectrum is then recorded.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic isocyano peak is expected around 2137 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, confirming its structure.



Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

Sample Preparation:

- Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to an NMR tube.

Data Acquisition for ¹H NMR:

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-dimensional proton pulse sequence is used to acquire the spectrum.
- Data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Data Acquisition for ¹³C NMR:

- A carbon pulse sequence, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom, is used.
- A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data is processed similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.



Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Introduction:

- GC-MS: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer.
- Direct Infusion: The sample can be directly infused into the mass spectrometer's ion source.

Ionization:

- Electron Ionization (EI): This is a common hard ionization technique that provides detailed fragmentation patterns.
- Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that often result in a more prominent molecular ion peak.

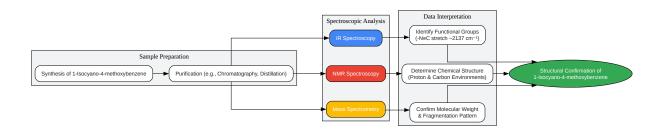
Data Acquisition:

- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their massto-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **1-isocyano-4-methoxybenzene** is depicted in the following diagram.





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A flowchart illustrating the spectroscopic analysis workflow.

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